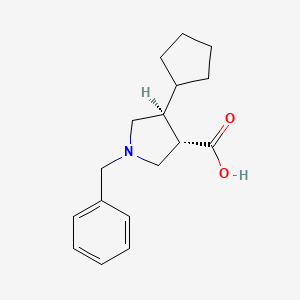

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid

説明

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a benzyl group, a cyclopentyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective formation of the pyrrolidine ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

科学的研究の応用

Chemistry

- Chiral Building Block : The compound serves as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its unique stereochemistry allows for the creation of compounds with specific biological activities.

- Reactivity : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemistry.

Biology

- Enzyme-Substrate Interactions : The compound is utilized in studies examining enzyme-substrate interactions. Its ability to mimic natural substrates allows researchers to explore mechanisms of enzyme action.

- Ligand Studies : It acts as a ligand in receptor binding studies, aiding in the understanding of receptor-ligand interactions which are crucial for drug development.

Industrial Applications

- Fine Chemicals Production : In industry, (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is used as an intermediate in the production of fine chemicals and agrochemicals. Its role in synthesis processes contributes to the development of various industrial products.

Case Study 1: Antifungal Activity

Research has shown that derivatives of this compound exhibit antifungal properties. A study demonstrated the synthesis of several analogs that were tested for their inhibitory activity against fungal strains. The results indicated that structural modifications influenced their efficacy significantly .

Case Study 2: Drug Development

In drug discovery contexts, this compound has been explored for its potential as a therapeutic agent targeting specific biological pathways. For instance, compounds derived from it have shown promise in modulating PPAR alpha activity, which is relevant for conditions like diabetic retinopathy . These findings highlight its potential role in developing new treatments.

Comparative Analysis Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Chiral building block | Facilitates synthesis of complex molecules |

| Biology | Enzyme-substrate interactions | Enhances understanding of enzyme mechanisms |

| Industry | Fine chemicals production | Key intermediate in agrochemical synthesis |

| Antifungal Studies | Antifungal activity | Structural modifications impact efficacy |

| Drug Development | PPAR alpha modulation | Potential treatment for diabetic conditions |

作用機序

The mechanism of action of (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The exact pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Similar Compounds

(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

(3S,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid: Contains a phenyl group instead of a cyclopentyl group.

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid: Has a methyl group in place of the cyclopentyl group.

Uniqueness

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its cyclopentyl group provides a different steric environment compared to similar compounds with cyclohexyl or phenyl groups, potentially leading to different reactivity and interactions with molecular targets.

生物活性

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is a chiral compound notable for its unique structure, which includes a benzyl group, a cyclopentyl group, and a pyrrolidine ring. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

This compound's stereochemistry is crucial for its biological activity, as the spatial arrangement of atoms influences how it interacts with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites of these targets, where it may function as an inhibitor or activator.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in various biochemical pathways.

- Receptor Binding: It can act as a ligand for specific receptors, potentially modulating their activity.

Antifungal Activity

Recent studies have explored the antifungal properties of related compounds in the same structural class. For instance, compounds derived from longifolene exhibited significant antifungal activities against various fungal strains. Although specific data for this compound is limited, its structural analogs demonstrated promising results:

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 7b | Alternaria solani | 85.9 |

| 7l | Rhizoctonia solani | 80.7 |

| 7f | Alternaria solani | 81.2 |

These results suggest that similar compounds may exhibit antifungal properties and warrant further investigation into this compound's efficacy against fungal pathogens .

Antiviral Activity

Research on related compounds has also indicated potential antiviral activity. For example, hydroxypyridone carboxylic acids demonstrated inhibition of HIV reverse transcriptase (RT) and RNase H activities in low micromolar ranges. Although this compound has not been directly tested in these assays, the structural similarities suggest it could possess similar antiviral properties .

Synthesis and Biological Evaluation

A study focused on synthesizing various carboxylic acids derived from pyrrolidine structures showed that modifications to the benzyl group significantly impacted biological activity. Compounds with enhanced steric hindrance exhibited improved inhibition rates against target enzymes . This indicates that this compound could be optimized for better efficacy through structural modifications.

特性

IUPAC Name |

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(20)16-12-18(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-14/h1-3,6-7,14-16H,4-5,8-12H2,(H,19,20)/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASNKBPKCMOCFS-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。